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Compound of Interest

Compound Name: Aluminum nitride

Cat. No.: B1203061 Get Quote

Aluminum Nitride (AlN) is a III-V semiconductor with a wurtzite crystal structure. This non-

centrosymmetric structure gives rise to its piezoelectric behavior, where the application of

mechanical stress induces an electrical charge (direct piezoelectric effect), and conversely, an

applied electric field results in mechanical strain (converse piezoelectric effect). For thin films,

the most critical piezoelectric properties are characterized by the piezoelectric coefficients, the

electromechanical coupling factor, and various figures of merit.

The performance of piezoelectric AlN thin films is critically dependent on their crystallographic

orientation. For most applications, a highly c-axis oriented film (with the (002) plane parallel to

the substrate surface) is required to maximize the piezoelectric response.

Quantitative Data Summary
The following tables summarize the key quantitative piezoelectric properties of sputtered AlN

thin films as reported in the literature. These values can vary significantly depending on the

deposition conditions, film thickness, substrate, and measurement technique.

Table 1: Piezoelectric Coefficients of Sputtered AlN Thin Films
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Piezoelectric
Coefficient

Symbol
Typical Value
Range

Unit Notes

Longitudinal

Piezoelectric

Coefficient

d₃₃ 1.0 - 8.93[1][2] pm/V or pC/N

Represents the

strain in the

direction of the

applied electric

field.

Transverse

Piezoelectric

Coefficient

d₃₁ -0.52 to -1.7[3][4] pm/V or pC/N

Represents the

strain

perpendicular to

the direction of

the applied

electric field.

Longitudinal

Piezoelectric

Coefficient

e₃₃ - C/m²

Stress-charge

form of the

piezoelectric

coefficient.

Transverse

Piezoelectric

Coefficient

e₃₁ -1.0[5] C/m²

Stress-charge

form of the

piezoelectric

coefficient.

Table 2: Electromechanical Coupling Factor and Figure of Merit of Sputtered AlN Thin Films

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.svc.org/clientuploads/directory/resource_library/11_370.pdf
https://inis.iaea.org/records/d1s1f-4xt91
https://www.researchgate.net/publication/257031797_C-axis_orientation_and_piezoelectric_coefficients_of_AlN_thin_films_sputter-deposited_on_titanium_bottom_electrodes
https://pdfs.semanticscholar.org/c1a1/61f0699a472142627467ea7972c6a8ce8060.pdf
https://www.researchgate.net/figure/Rocking-curve-FWHM-002-values-of-AlN-layers-as-a-function-of-the-AlN-film-thickness_fig3_256506760
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Symbol
Typical
Value
Range

Unit Formula Notes

Thickness

Electromecha

nical

Coupling

Factor

kₜ² 4.4 - 10.64[6] %
kₜ² ≈ (π²/4) *

(fₚ - fₛ) / fₚ

For Bulk

Acoustic

Wave (BAW)

resonators.

Surface

Electromecha

nical

Coupling

Factor

K² 0.3 - 1.0[7] % -

For Surface

Acoustic

Wave (SAW)

devices.

Figure of

Merit (Energy

Harvesting)

FoM - - d₃₃ * g₃₃

Where g₃₃ is

the

piezoelectric

voltage

coefficient.[8]

Figure of

Merit

(General)

FoM - -
dᵢⱼ² / (ε₃₃ᵀ *

sⱼⱼᴱ)

Where ε is

permittivity

and s is

elastic

compliance.

[9]

Experimental Protocols
Accurate characterization of the piezoelectric properties of AlN thin films is crucial for device

design and optimization. The following sections detail the methodologies for key experimental

techniques.

Reactive Sputtering for c-axis Oriented AlN Thin Film
Deposition
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Reactive sputtering is the most common method for depositing high-quality, c-axis oriented AlN

thin films. The process involves sputtering an aluminum target in a nitrogen-containing plasma.

Protocol:

Substrate Preparation: Begin with a clean substrate (e.g., silicon, sapphire). A seed layer,

such as Molybdenum (Mo) or Platinum (Pt), is often deposited first to promote the growth of

highly textured AlN.

Vacuum Chamber Preparation: Mount the substrate and the high-purity aluminum target in

the sputtering chamber. Evacuate the chamber to a base pressure typically below 7 x 10⁻⁷

Torr.

Process Gas Introduction: Introduce a mixture of Argon (Ar) and Nitrogen (N₂) into the

chamber. The N₂/Ar flow ratio is a critical parameter that influences film stoichiometry and

properties. A typical ratio might be 3/27 sccm.[10]

Plasma Ignition and Target Conditioning: Apply DC or RF power to the aluminum target to

ignite the plasma. Pre-sputter the target for a period with the shutter closed to clean the

target surface and stabilize the plasma.

Deposition: Open the shutter to begin the deposition of the AlN thin film onto the substrate.

Key deposition parameters to control include:

Sputtering Power: Typically in the range of 500-1000 W (DC).[3][11]

Substrate Temperature: Can range from room temperature to over 400°C.[11][12]

Working Pressure: Typically in the range of 1-5 mTorr.[11]

Target-to-Substrate Distance: A typical distance is around 80 mm.[11]

Cool Down and Venting: After reaching the desired film thickness, turn off the power and gas

flow. Allow the substrate to cool down in a vacuum before venting the chamber to

atmospheric pressure.
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Preparation Deposition Process Conclusion
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Click to download full resolution via product page

Fig. 1: Reactive Sputtering Workflow for AlN Thin Films.

X-Ray Diffraction (XRD) for Crystallographic Orientation
Analysis
XRD is used to determine the crystal structure and preferred orientation of the AlN thin film. A

rocking curve measurement of the (002) diffraction peak is a standard method to quantify the

degree of c-axis orientation. A smaller Full Width at Half Maximum (FWHM) of the rocking

curve indicates a higher degree of orientation.

Protocol:

Sample Mounting: Mount the AlN thin film sample on the XRD goniometer.

Initial 2θ-θ Scan: Perform a broad 2θ-θ scan (e.g., from 20° to 80°) to identify the present

crystal phases and their orientations. For a c-axis oriented film, a strong peak should be

observed around 36° corresponding to the AlN (002) reflection.

Rocking Curve (ω-scan) Setup:

Fix the detector at the 2θ angle of the AlN (002) peak.

The ω angle (incident angle) will be scanned across a small range around the Bragg angle

(θ).

Rocking Curve Measurement: Perform the ω-scan. The resulting plot of intensity versus ω is

the rocking curve.
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Data Analysis: Determine the FWHM of the rocking curve peak. For high-quality piezoelectric

AlN, the FWHM is typically less than 2°.[7]

XRD Measurement

Data Analysis

Mount Sample

Perform 2θ-θ Scan

Identify AlN (002) Peak

Set 2θ to (002) Peak Position

Perform ω-Scan (Rocking Curve)

Plot Intensity vs. ω
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Assess c-axis Orientation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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